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Compound of Interest

Compound Name: parafusin

Cat. No.: B1169784 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Parafusin is a phosphoglycoprotein that plays a crucial role in signal transduction pathways,

particularly in the process of exocytosis.[1][2][3][4] Its involvement in fundamental cellular

processes makes it a protein of significant interest for research and potential therapeutic

development. The production of highly pure and active recombinant parafusin is essential for

in-depth structural and functional studies. This document provides detailed protocols for the

expression and purification of recombinant parafusin, typically expressed in Escherichia coli,

using a multi-step chromatographic strategy. The purification workflow is designed to achieve

high purity and yield, suitable for a wide range of downstream applications.

Overview of the Purification Strategy
The purification of recombinant parafusin is optimally achieved through a three-step

chromatographic process. This strategy ensures the removal of a broad range of contaminants,

including host cell proteins, nucleic acids, and endotoxins, resulting in a highly purified and

active protein.

Affinity Chromatography (AC): This initial capture step utilizes a specific tag fused to the

recombinant parafusin (e.g., Polyhistidine-tag or Strep-tag II) for highly selective binding to

the affinity resin. This step provides a significant increase in purity in a single step.
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Ion Exchange Chromatography (IEX): As a phosphoprotein, parafusin possesses a distinct

charge profile that can be exploited for further purification.[1] IEX separates proteins based

on their net surface charge, effectively removing remaining protein contaminants.

Size Exclusion Chromatography (SEC): This final polishing step separates molecules based

on their hydrodynamic radius. SEC is employed to remove any remaining protein aggregates

and to ensure the final parafusin preparation is monomeric and in the correct buffer for

downstream applications.

Quantitative Data Summary
The following tables summarize typical quantitative data obtained during a multi-step

purification of recombinant parafusin. The data is presented per liter of bacterial culture.

Table 1: Purification of His-tagged Recombinant Parafusin

Purification
Step

Total Protein
(mg)

Parafusin (mg) Purity (%) Yield (%)

Clarified Lysate 1500 50 3.3 100

IMAC (His-tag) 55 45 81.8 90

Ion Exchange

(Anion)
15 40 95.2 80

Size Exclusion 12 38 >98 76

Table 2: Purification of Strep-tag II Recombinant Parafusin
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Purification
Step

Total Protein
(mg)

Parafusin (mg) Purity (%) Yield (%)

Clarified Lysate 1500 50 3.3 100

Strep-Tactin 48 47 97.9 94

Ion Exchange

(Anion)
14 44 97.8 88

Size Exclusion 11 42 >98 84

Experimental Protocols
Protocol 1: Expression of Recombinant Parafusin in E.
coli
This protocol describes the expression of N-terminally tagged (His-tag or Strep-tag II)

recombinant parafusin in E. coli BL21(DE3) cells.

Materials:

E. coli BL21(DE3) cells transformed with the parafusin expression vector

Luria-Bertani (LB) broth

Appropriate antibiotic (e.g., Kanamycin, 50 µg/mL)

Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution

Procedure:

Inoculate 100 mL of LB broth containing the appropriate antibiotic with a single colony of

transformed E. coli.

Incubate overnight at 37°C with shaking at 220 rpm.

The next day, inoculate 1 L of LB broth with the overnight culture.
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Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to incubate the culture for 4-6 hours at 30°C.

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until needed.

Protocol 2: Cell Lysis and Clarification
Materials:

Lysis Buffer (see specific affinity chromatography protocols for composition)

Lysozyme

DNase I

Protease inhibitor cocktail

Ultrasonicator

High-speed centrifuge

Procedure:

Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

Incubate on ice for 30 minutes.

Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30 seconds

of cooling for a total of 10 minutes of sonication.
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Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to

reduce the viscosity of the lysate.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

Carefully collect the supernatant, which contains the soluble recombinant parafusin, and

filter it through a 0.45 µm syringe filter.

Protocol 3: Affinity Chromatography Purification
Option A: Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Parafusin

Materials:

IMAC Lysis/Binding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole

IMAC Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole

IMAC Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole

Ni-NTA Agarose resin

Chromatography column

Procedure:

Equilibrate the Ni-NTA agarose column with 5 column volumes (CV) of IMAC Lysis/Binding

Buffer.

Load the clarified lysate onto the column at a flow rate of 1 mL/min.

Wash the column with 10 CV of IMAC Wash Buffer to remove non-specifically bound

proteins.

Elute the His-tagged parafusin with 5 CV of IMAC Elution Buffer.

Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified

protein.
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Pool the fractions containing pure parafusin.

Option B: Strep-Tactin Affinity Chromatography for Strep-tag II Parafusin

Materials:

Strep-Tactin Wash Buffer (Buffer W): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA.

[5]

Strep-Tactin Elution Buffer (Buffer E): Buffer W containing 2.5 mM desthiobiotin.[5]

Strep-Tactin HC resin

Chromatography column

Procedure:

Equilibrate the Strep-Tactin HC column with 5 CV of Buffer W.[5]

Load the clarified lysate onto the column at a flow rate of 1 mL/min.

Wash the column with 10 CV of Buffer W to remove non-specifically bound proteins.[5]

Elute the Strep-tag II parafusin with 5 CV of Buffer E.[5]

Collect fractions and analyze by SDS-PAGE.

Pool the fractions containing pure parafusin.

Protocol 4: Ion Exchange Chromatography (Anion
Exchange)
Materials:

IEX Buffer A (Binding): 20 mM Tris-HCl, pH 8.0

IEX Buffer B (Elution): 20 mM Tris-HCl, pH 8.0, 1 M NaCl

Anion exchange column (e.g., Q-Sepharose)
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Procedure:

Exchange the buffer of the pooled fractions from the affinity step into IEX Buffer A using a

desalting column or dialysis.

Equilibrate the anion exchange column with 5 CV of IEX Buffer A.

Load the sample onto the column.

Wash the column with 5 CV of IEX Buffer A.

Elute the bound parafusin using a linear gradient of 0-100% IEX Buffer B over 20 CV.

Collect fractions and analyze by SDS-PAGE.

Pool the fractions containing highly pure parafusin.

Protocol 5: Size Exclusion Chromatography (Polishing
Step)
Materials:

SEC Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl

Size exclusion column (e.g., Superdex 200)

Procedure:

Concentrate the pooled fractions from the IEX step to a volume of 1-2 mL using a centrifugal

concentrator.

Equilibrate the size exclusion column with 2 CV of SEC Buffer.

Load the concentrated sample onto the column.

Elute the protein with 1.5 CV of SEC Buffer at a flow rate appropriate for the column.

Collect fractions and analyze by SDS-PAGE.
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Pool the purest fractions containing monomeric parafusin.

Determine the final protein concentration, and store at -80°C.

Visualizations
Experimental Workflow
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Caption: Workflow for recombinant parafusin purification.
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Caption: Putative role of parafusin in exocytosis and cilia-nucleus signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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